REACTION_CXSMILES
|
[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](O)=[CH:7][CH:8]=[N:9]2)=[C:4]([CH3:13])[CH:3]=1.BrC1C=C(C)C=C2C=1C(O)=CC=N2.O=P(Cl)(Cl)[Cl:29]>C(#N)C>[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6]([Cl:29])=[CH:7][CH:8]=[N:9]2)=[C:4]([CH3:13])[CH:3]=1
|
Name
|
7-bromo-5-methylquinolin-4-ol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C2C(=CC=NC2=C1)O)C
|
Name
|
5-bromo-7-methylquinolin-4-ol
|
Quantity
|
0.09 g
|
Type
|
reactant
|
Smiles
|
BrC1=C2C(=CC=NC2=CC(=C1)C)O
|
Name
|
|
Quantity
|
0.035 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
1.89 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was dried under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the crude residue purified with a 25 g Interchim HP spherical silica column (15 μm spherical) (0 to 50%, 10% DCM throughout)
|
Type
|
CUSTOM
|
Details
|
providing adequate
|
Type
|
CUSTOM
|
Details
|
separation of regioisomers
|
Type
|
CUSTOM
|
Details
|
The major, first eluting isomer was isolated cleanly
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C2C(=CC=NC2=C1)Cl)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.187 mmol | |
AMOUNT: MASS | 48 mg | |
YIELD: PERCENTYIELD | 49.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |